Cyclopentyl 3-fluorophenyl ketone
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Overview
Description
Cyclopentyl 3-fluorophenyl ketone is an organic compound with the molecular formula C12H13FO It is characterized by a cyclopentyl group attached to a 3-fluorophenyl group via a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 3-fluorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentyl benzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Another method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This method is advantageous due to its high yield, short reaction time, and low preparation cost .
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 3-fluorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Cyclopentyl 3-fluorobenzoic acid.
Reduction: Cyclopentyl 3-fluorophenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl 3-fluorophenyl ketone is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl 3-fluorophenyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Cyclopentyl 3-fluorophenyl ketone can be compared with other similar compounds such as:
Cyclopentyl phenyl ketone: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Cyclopentyl 2,3-dimethylphenyl ketone: Contains additional methyl groups, affecting its steric and electronic properties.
Cyclopentyl 3-bromophenyl ketone: Substitutes fluorine with bromine, leading to different chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological activities.
Properties
IUPAC Name |
cyclopentyl-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAKXEZRHKICMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642563 |
Source
|
Record name | Cyclopentyl(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-46-3 |
Source
|
Record name | Cyclopentyl(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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